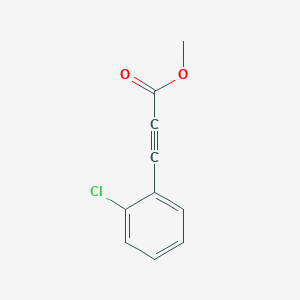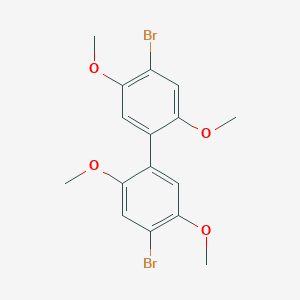
4,4'-Dibromo-2,2',5,5'-tetramethoxybiphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
'4,4'-Dibromo-2,2',5,5'-tetramethoxybiphenyl', commonly known as 'DBTMB', is a chemical compound that belongs to the class of biphenyl derivatives. It is a synthetic compound that has been widely used in scientific research applications due to its unique chemical properties.
作用機序
The mechanism of action of 'DBTMB' is not fully understood. However, it is believed to interact with biological molecules such as proteins and nucleic acids. It has been shown to bind to DNA and inhibit the activity of certain enzymes. 'DBTMB' has also been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects
'DBTMB' has been shown to have biochemical and physiological effects in various cell types. It has been shown to induce cell death in cancer cells by activating caspase enzymes. Additionally, 'DBTMB' has been shown to inhibit the activity of certain enzymes and bind to DNA. These effects suggest that 'DBTMB' could be a potential therapeutic agent for the treatment of cancer and other diseases.
実験室実験の利点と制限
The advantages of using 'DBTMB' in lab experiments include its unique chemical properties, which make it a versatile compound for various applications such as catalysis, sensing, and imaging. Additionally, 'DBTMB' has been shown to have potential therapeutic applications in the treatment of cancer and other diseases.
The limitations of using 'DBTMB' in lab experiments include its toxicity and potential side effects. 'DBTMB' has been shown to induce cell death in cancer cells, but it could also have negative effects on healthy cells. Additionally, the mechanism of action of 'DBTMB' is not fully understood, which could limit its potential therapeutic applications.
将来の方向性
There are several future directions for the use of 'DBTMB' in scientific research. One potential direction is the development of new metal complexes for catalysis, sensing, and imaging applications. Additionally, 'DBTMB' could be used as a probe for studying protein-protein interactions and as a fluorescent tag for imaging cells. Another potential direction is the development of new therapeutic agents based on the chemical structure of 'DBTMB'. Further research is needed to fully understand the mechanism of action of 'DBTMB' and its potential therapeutic applications.
合成法
The synthesis of 'DBTMB' involves the reaction of 4-bromoanisole and 2,2',5,5'-tetrabromo-biphenyl in the presence of a strong base such as potassium tert-butoxide. The reaction takes place in an aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). The final product is obtained by recrystallization from a suitable solvent.
科学的研究の応用
'DBTMB' has been widely used in scientific research due to its unique chemical properties. It has been used as a ligand in the synthesis of metal complexes for various applications such as catalysis, sensing, and imaging. 'DBTMB' has also been used as a building block in the synthesis of organic semiconductors for electronic devices. Additionally, 'DBTMB' has been used as a probe for studying protein-protein interactions and as a fluorescent tag for imaging cells.
特性
CAS番号 |
200943-34-6 |
|---|---|
製品名 |
4,4'-Dibromo-2,2',5,5'-tetramethoxybiphenyl |
分子式 |
C16H16Br2O4 |
分子量 |
432.1 g/mol |
IUPAC名 |
1-bromo-4-(4-bromo-2,5-dimethoxyphenyl)-2,5-dimethoxybenzene |
InChI |
InChI=1S/C16H16Br2O4/c1-19-13-7-11(17)15(21-3)5-9(13)10-6-16(22-4)12(18)8-14(10)20-2/h5-8H,1-4H3 |
InChIキー |
STGQFNXNKBUBOA-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1C2=CC(=C(C=C2OC)Br)OC)OC)Br |
正規SMILES |
COC1=CC(=C(C=C1C2=CC(=C(C=C2OC)Br)OC)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



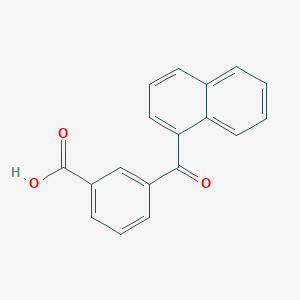
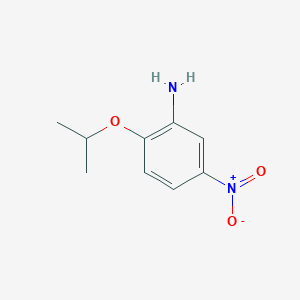
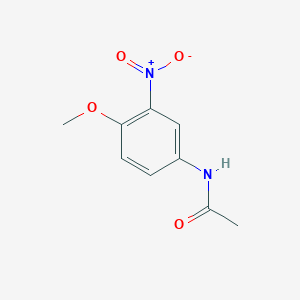

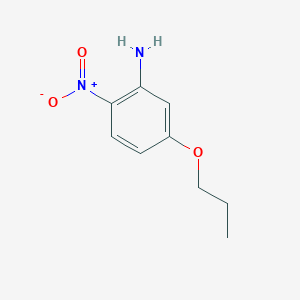
![(2z)-{[4-(Dimethylamino)phenyl]imino}(phenyl)ethanenitrile](/img/structure/B189152.png)
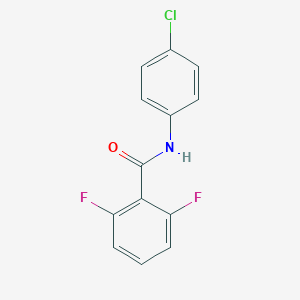
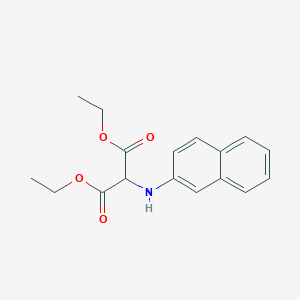

![1-[2-(2,4-Dinitrophenyl)ethyl]-2,4-dinitrobenzene](/img/structure/B189159.png)
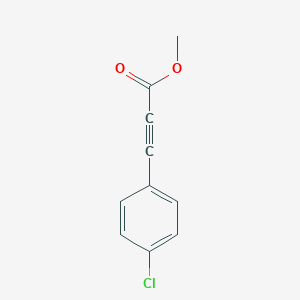
![1,4-Dichloro-7,7-dimethoxybicyclo[2.2.1]heptane](/img/structure/B189162.png)
